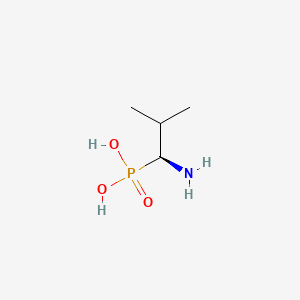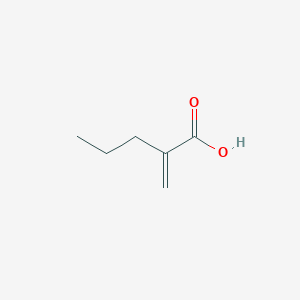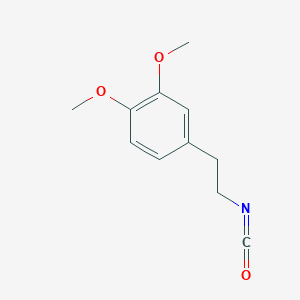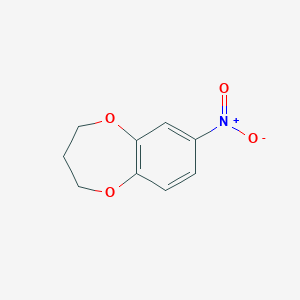
3,4,5-三甲氧基苯甲醛二甲基缩醛
描述
3,4,5-Trimethoxybenzaldehyde dimethyl acetal is an organic compound with the linear formula (CH3O)3C6H2CH(OCH3)2 . It has a molecular weight of 242.27 . This compound can be prepared by reacting 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate . It may be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal involves the reaction of 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate . This compound may be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes .Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal is represented by the linear formula (CH3O)3C6H2CH(OCH3)2 . The compound has a molecular weight of 242.27 .Chemical Reactions Analysis
The primary chemical reaction involved in the use of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal is its synthesis from 3,4,5-trimethoxybenzaldehyde and trimethyl orthoformate . It can also be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzaldehyde dimethyl acetal has a refractive index of n20/D 1.514 (lit.) . It has a boiling point of 180 °C/10 mmHg (lit.) and a density of 1.147 g/mL at 25 °C (lit.) .科学研究应用
3,4,5-三甲氧基苯甲醛二甲基缩醛:全面分析:
医药合成
3,4,5-三甲氧基苯甲醛二甲基缩醛作为合成各种医药的中间体。它用于生产三甲氧苄胺,一种用于治疗细菌感染的抗生素 ,以及其他药物,如新利美特、罗利美特、三甲氧喹诺尔(曲美喹诺尔)和三唑嗪 .
塑料添加剂的生产
这种化合物也用于生产塑料添加剂,增强塑料的性能,如耐用性、柔韧性和抗环境应力 .
反式-二苯乙烯中间体
它是合成3,5-二甲氧基-4-乙基苯甲醛的前体,它是制备4-烷基-3,5-二羟基取代的反式-二苯乙烯的中间体 。这些二苯乙烯由于其导电性能,在有机电子学和光子学方面具有潜在的应用。
迷幻苯乙胺的合成
安全和危害
3,4,5-Trimethoxybenzaldehyde dimethyl acetal can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes in contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do .
未来方向
作用机制
Target of Action
It is known that this compound can be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde , which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes .
Mode of Action
It is known that it can be prepared by reacting 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate .
Biochemical Pathways
It is used as an intermediate in the synthesis of certain compounds, suggesting it may play a role in their associated biochemical pathways .
Result of Action
As an intermediate in the synthesis of certain compounds, it likely contributes to their overall effects .
生化分析
Biochemical Properties
3,4,5-Trimethoxybenzaldehyde dimethyl acetal plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins during these reactions. For instance, it can be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes . These interactions are crucial for the formation of the desired products and involve specific binding and catalytic processes.
Cellular Effects
The effects of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal on various types of cells and cellular processes are not extensively documented. Its role in synthesizing intermediates suggests that it may influence cell function by participating in metabolic pathways and affecting cellular metabolism. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism would depend on the specific biochemical context in which it is used .
Molecular Mechanism
At the molecular level, 3,4,5-Trimethoxybenzaldehyde dimethyl acetal exerts its effects through binding interactions with biomolecules and enzyme catalysis. It can act as a substrate for specific enzymes, leading to the formation of intermediate compounds. These interactions may involve enzyme inhibition or activation, depending on the reaction conditions and the specific enzymes involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal are important factors to consider. The compound is known to be stable under certain conditions, with a boiling point of 180°C at 10 mmHg and a density of 1.147 g/mL at 25°C . Long-term effects on cellular function would depend on the duration of exposure and the specific experimental conditions used in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal at different dosages in animal models have not been extensively studied. It is essential to consider potential threshold effects and toxic or adverse effects at high doses. The compound’s impact on animal models would depend on the dosage, route of administration, and the specific biological context .
Metabolic Pathways
3,4,5-Trimethoxybenzaldehyde dimethyl acetal is involved in metabolic pathways that include the synthesis of complex organic molecules. It interacts with enzymes and cofactors to facilitate the formation of intermediate compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. These interactions are crucial for its biochemical activity and overall function .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxybenzaldehyde dimethyl acetal is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its activity and function within the cell .
属性
IUPAC Name |
5-(dimethoxymethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-13-9-6-8(12(16-4)17-5)7-10(14-2)11(9)15-3/h6-7,12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMUQHWXSFOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400642 | |
| Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59276-37-8 | |
| Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



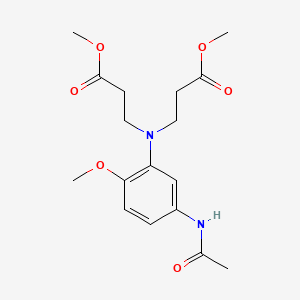
![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)
